molecular formula C11H12N2O4S2 B8420600 5-N,N-Dimethylcarbamoyloxy-2-sulfamoylbenzo[b]thiophene

5-N,N-Dimethylcarbamoyloxy-2-sulfamoylbenzo[b]thiophene

Cat. No. B8420600
M. Wt: 300.4 g/mol
InChI Key: FZJOUXBMUBKSNT-UHFFFAOYSA-N
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Patent
US04668697

Procedure details

A solution of 2.3 g (10 mmoles) of 5-hydroxy-2-sulfamoylbenzo[b]thiophene in 50 ml of pyridine was treated with 200 mg of 4-dimethylaminopyridine and finally 2.5 ml (2.9 g, 27 mmoles) of dimethylcarbamyl chloride. The resultant clear solution was stirred at room temperature for 48 hours, when it was poured into a mixture of 200 g of chopped ice and 100 ml of concentrated HCl. The precipitated solid was collected and washed with cold H2O until the washings were neutral. Drying gave 2.25 g (75%) of tan powder which was crystallized from isopropyl alcohol to give 1.6 g of product, m.p. 192°-194° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[S:6][C:7]([S:9](=[O:12])(=[O:11])[NH2:10])=[CH:8][C:4]=2[CH:3]=1.[CH3:15][N:16]([CH3:20])[C:17](Cl)=[O:18].Cl>N1C=CC=CC=1.CN(C)C1C=CN=CC=1>[CH3:15][N:16]([C:17]([O:1][C:2]1[CH:14]=[CH:13][C:5]2[S:6][C:7]([S:9]([NH2:10])(=[O:11])=[O:12])=[CH:8][C:4]=2[CH:3]=1)=[O:18])[CH3:20]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
OC1=CC2=C(SC(=C2)S(N)(=O)=O)C=C1
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
200 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant clear solution was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with cold H2O until the washings
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CN(C)C(=O)OC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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